molecular formula C16H21N3S B3164368 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 892299-66-0

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3164368
CAS No.: 892299-66-0
M. Wt: 287.4 g/mol
InChI Key: LNGUEHNGUJMNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[45]dec-3-ene-2-thione is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for high-throughput chemical processes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as inflammation and pain.

Industry: In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

  • DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-ene-2-thione])

Uniqueness: 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione stands out due to its specific structural features, such as the presence of the isopropyl group and the spirocyclic framework. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-phenyl-8-propan-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-12(2)19-10-8-16(9-11-19)17-14(15(20)18-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGUEHNGUJMNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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